molecular formula C14H8F3IN2 B2356228 6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine CAS No. 478040-61-8

6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

Cat. No. B2356228
CAS RN: 478040-61-8
M. Wt: 388.132
InChI Key: FGMNAXBOYXTXAJ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines, including 6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine, have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . The molecular structure of these compounds strongly depends on the substitution pattern .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Scientific Research Applications

Synthesis and Application in Cytokinins

6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine derivatives have been used in the synthesis of fluorescent cytokinin analogs. These compounds, including 7-phenylethynylimidazo[4,5-b]pyridine, show enhanced fluorescence in aqueous alkaline solutions and exhibit strong cytokinin activity, useful for studying cytokinins' localization and transport in plant cells or tissues (Nishikawa et al., 2000).

Structural and Charge Distribution Studies

Imidazo[1,2-a]pyridine derivatives have been the subject of X-ray structural investigations to understand their charge distributions. These studies provide insights into the effects of structural modifications, like nitro-group insertion, on electron density distribution in the compound (Tafeenko et al., 1996).

Development of Novel Imidazo[1,2-a]pyrimidine Compounds

Research on the synthesis of novel imidazo[1,2-a]pyrimidine compounds has been conducted, demonstrating the versatility of the imidazo[1,2-a]pyridine scaffold in creating diverse structures with potential applications in various fields (Liu, 2013).

Application in Radiolabelling and Imaging

These compounds have been utilized in the synthesis of radiolabelled tracers for peripheral benzodiazepine receptors, demonstrating their potential in diagnostic imaging and tracing applications (Huang Gang, 2006); (Katsifis et al., 2000).

Medicinal Chemistry and Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold is recognized for its broad range of applications in medicinal chemistry, including anti-cancer, antimicrobial, antiviral, and antidiabetic activities. This has led to the exploration of its derivatives in the development of new therapeutic agents (Deep et al., 2016).

Fluorescent Properties and Synthesis Techniques

The fluorescent properties of imidazo[1,2-a]pyridine-based compounds have been studied, providing valuable insights for the development of novel fluorescent organic compounds (Tomoda et al., 1999).

Future Directions

Imidazo[1,2-a]pyridines have shown to be an important biologically active moiety . Various imidazo[1,2-a]pyridine-based analogues have been used as lead molecules and are now under human clinical trials . This suggests that there is a promising future for the development of new drugs based on imidazo[1,2-a]pyridines.

properties

IUPAC Name

6-iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3IN2/c15-14(16,17)10-3-1-2-9(6-10)12-8-20-7-11(18)4-5-13(20)19-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMNAXBOYXTXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN3C=C(C=CC3=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

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